molecular formula C20H18N2O4 B6517833 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902880-25-5

2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517833
CAS No.: 902880-25-5
M. Wt: 350.4 g/mol
InChI Key: IYCQIMVKLFECSR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-d]pyrimidine core, which is fused with a dimethoxyphenyl group and a methyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable amine, such as guanidine, under reflux conditions to yield the desired chromeno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromeno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases or other signaling proteins, leading to the disruption of cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-11-4-6-15-13(8-11)9-14-19(23)21-18(22-20(14)26-15)12-5-7-16(24-2)17(10-12)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCQIMVKLFECSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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